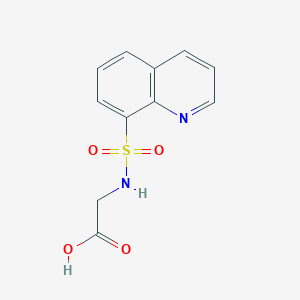

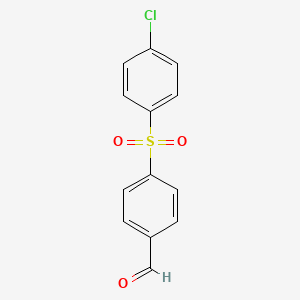

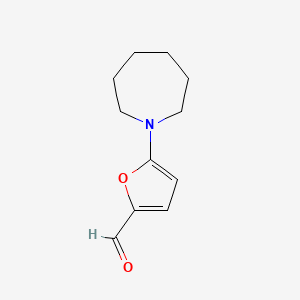

![molecular formula C11H12N2S2 B1298846 2-甲基-5,6,7,8-四氢[1]苯并噻吩[2,3-d]嘧啶-4-硫醇 CAS No. 23922-04-5](/img/structure/B1298846.png)

2-甲基-5,6,7,8-四氢[1]苯并噻吩[2,3-d]嘧啶-4-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol is a derivative of the heterocyclic compound family that includes various synthesized compounds with potential biological activities. The papers provided discuss the synthesis and properties of related heterocyclic compounds, which can give insights into the characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves starting with key intermediates that are further reacted to produce the desired derivatives. For instance, the compound 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo benzothieno[2,3-d]pyrimidin-4(1H)-one was synthesized from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, which is a versatile intermediate for the preparation of various heterocycles due to the presence of reactive functional groups . This suggests that similar methods could be applied to synthesize 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol by introducing a methyl group at the appropriate position in the molecule.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex, with multiple rings and functional groups. The presence of these groups can influence the reactivity and potential applications of the compounds. For example, the presence of amino and thioxo groups in the hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one derivatives provides sites for further chemical reactions . The molecular structure of 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol would similarly be expected to have a significant impact on its chemical behavior.

Chemical Reactions Analysis

The chemical reactions involving heterocyclic compounds can lead to a variety of derivatives with different properties. For instance, the reaction of N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide with haloketones in ethanol catalyzed by base afforded corresponding thiophenopyrimidine and pyrimidothiazepine derivatives . This indicates that the compound 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol could also undergo similar reactions to form a range of derivatives, potentially with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. The papers do not provide specific details on the physical and chemical properties of 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol, but they do discuss the properties of related compounds. For example, the antithrombotic compound 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione was synthesized and its structure was deduced from spectroscopic properties . This suggests that similar analytical techniques could be used to determine the properties of the compound .

科学研究应用

合成和催化应用

对杂化催化剂的研究突出了诸如5H-吡喃并[2,3-d]嘧啶之类的支架的重要性,因为它们在医药和制药行业中具有广泛的适用性。这些支架由于其广泛的合成应用和生物利用度而成为关键的前体。通过一锅多组分反应,利用包括有机催化剂、金属催化剂和纳米催化剂在内的各种杂化催化剂,开发出取代的4-芳基-八氢吡喃/六氢呋并[2,3-d]嘧啶-2-酮(硫酮)衍生物,强调了此类化学结构在合成化学中的多功能性。这种方法不仅促进了复杂分子的合成,而且强调了可持续和可循环催化剂在现代合成方法中的作用(Parmar, Vala, & Patel, 2023)。

生物和医学应用

已经发现包括与2-甲基-5,6,7,8-四氢[1]苯并噻吩[2,3-d]嘧啶-4-硫醇相关的结构在内的嘧啶衍生物表现出广泛的生物活性。这些化合物因其在抗炎、抗癌和其他治疗应用中的潜力而被探索。取代的1,2,3,4-四氢嘧啶衍生物的合成和表征已显示出有希望的体外抗炎活性,强调了嘧啶衍生物在设计新的治疗剂方面的潜力(Gondkar, Deshmukh, & Chaudhari, 2013)。

此外,嘧啶衍生物的构效关系研究提供了设计具有增强生物活性的新化合物的见解。对各种合成途径和这些化合物的生物功效的探索突出了嘧啶支架在药物发现和开发中的重要性。嘧啶的研究进展强调了它们在抗炎过程中的作用,将其作用归因于对关键炎症介质的抑制。这些研究不仅揭示了嘧啶衍生物的治疗潜力,还为基于这些支架开发新药提供了未来研究方向(Rashid等,2021)。

光电应用

将嘧啶衍生物掺入π-扩展共轭体系对于创建新型光电材料显示出显着的价值。这些化合物的电致发光特性对于开发有机发光二极管(OLED),包括高效的磷光OLED,至关重要。这一研究领域展示了嘧啶衍生物超越其生物应用的实用性,展示了它们在开发用于电子和光子技术的高级材料方面的潜力(Lipunova等,2018)。

安全和危害

The safety and hazards associated with “2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4-thiol” are not specified in the available resources.

未来方向

The potential of compounds with pyrimidine moiety is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

属性

IUPAC Name |

2-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S2/c1-6-12-10(14)9-7-4-2-3-5-8(7)15-11(9)13-6/h2-5H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQYIQCHQZYLQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C3=C(S2)CCCC3)C(=S)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351405 |

Source

|

| Record name | NSC153323 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol | |

CAS RN |

23922-04-5 |

Source

|

| Record name | 23922-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC153323 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

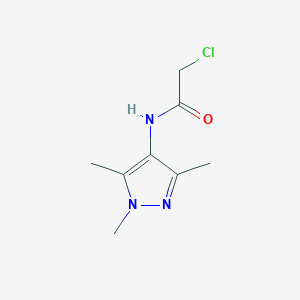

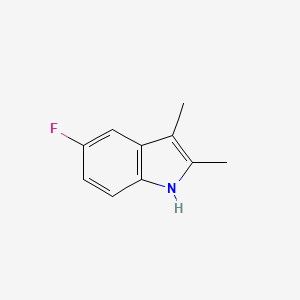

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)

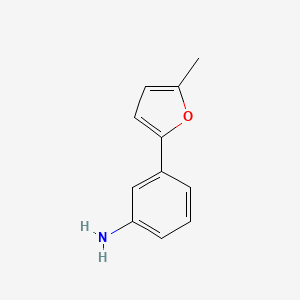

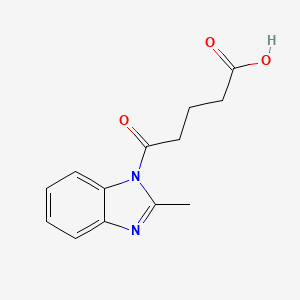

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)

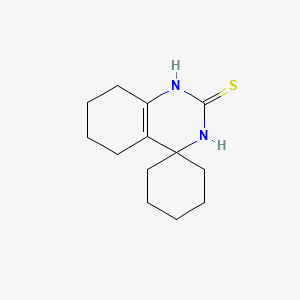

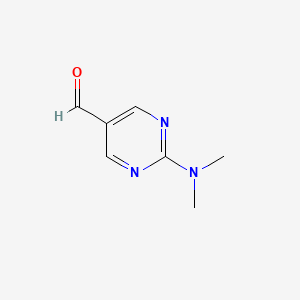

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)